![molecular formula C17H22N6O2 B2655109 [6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine CAS No. 585563-56-0](/img/structure/B2655109.png)

[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

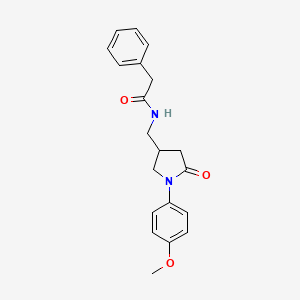

“[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine” is a complex chemical compound. It is related to the class of compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .

Synthesis Analysis

The synthesis of such compounds often involves several steps. For instance, benzylamine, a component of the compound, can be produced by several methods, including the reaction of benzyl chloride and ammonia . Additionally, the synthesis of pyrimidines, another component of the compound, has been described in various studies .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

Amino acids, which are related to the compound, are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic property . Benzylamine, another related compound, is a colorless water-soluble liquid .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

Ring Transformations : 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound structurally related to the chemical of interest, reacts with carbonyl compounds to produce ring-transformed products like 4-pyridones, pyrimidines, and 4-aminopyridines, demonstrating its utility as a synthetic equivalent of activated diformylamine (Nishiwaki et al., 2003).

Antifolates and Antitumor Agents : Compounds structurally similar to "[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine" have shown potential as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, with implications for antitumor activities (Robson et al., 1997).

Material Science

- Polyimides Synthesis : Aromatic diamine monomers, similar in reactivity to the query compound, have been used to synthesize polyimides, showcasing the integration of pyridine units into high-performance polymers with significant thermal stability and mechanical strength (Zhang et al., 2005).

Pharmacological Research

- Histamine H3 Receptor Ligands : Derivatives of 2-aminopyrimidines, akin to the query molecule, have been explored for their binding affinity to human histamine H3 receptors, indicating the potential for developing selective ligands for therapeutic applications (Sadek et al., 2014).

Catalysis

- Iron-Catalyzed Direct Amination : Research into the direct coupling of benzyl alcohols with amines, facilitated by iron catalysis, underscores the importance of benzylamines in pharmaceutical synthesis, suggesting applications for compounds like "this compound" in sustainable catalytic methodologies (Yan et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-N-benzyl-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-12-6-5-9-22(11-12)17-20-15(18)14(23(24)25)16(21-17)19-10-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYHMPOLXQGKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2655027.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655033.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2655034.png)

![(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2655037.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide](/img/structure/B2655042.png)

![(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid](/img/structure/B2655046.png)

![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)